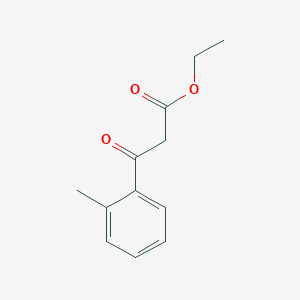

Ethyl 3-oxo-3-(o-tolyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 3-(2-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNULPFKXRJPSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375090 | |

| Record name | Ethyl 3-(2-methylphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51725-82-7 | |

| Record name | Ethyl 2-methyl-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51725-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(2-methylphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-oxo-3-(o-tolyl)propanoate CAS number and properties

An In-Depth Technical Guide to Ethyl 3-oxo-3-(o-tolyl)propanoate

Introduction

This compound, registered under CAS number 51725-82-7 , is a versatile β-keto ester that serves as a crucial intermediate in advanced organic synthesis.[1][2][3] Its molecular architecture, featuring a reactive β-dicarbonyl moiety and an ortho-substituted aromatic ring, makes it a valuable building block for constructing complex molecular scaffolds. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Core Physicochemical and Spectroscopic Properties

The utility of a synthetic intermediate is fundamentally dictated by its physical and chemical properties. These characteristics influence reaction conditions, purification strategies, and storage requirements. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 51725-82-7 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄O₃ | [3] |

| Molecular Weight | 206.24 g/mol | [3] |

| Boiling Point | 160°C @ 16 Torr | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| IUPAC Name | ethyl 3-(2-methylphenyl)-3-oxopropanoate | [3] |

| Synonyms | Ethyl o-toluoylacetate, 3-Oxo-3-(o-tolyl)propionic acid ethyl ester, (2-Methylbenzoyl)acetic acid ethyl ester | [1][3] |

The presence of both a ketone and an ester functional group creates a molecule with multiple reactive sites, the most significant being the acidic α-carbon situated between the two carbonyls. This feature is the cornerstone of its synthetic utility.

Synthesis and Reactivity Profile

General Synthesis: The Claisen Condensation

β-keto esters like this compound are classically synthesized via a Claisen condensation reaction. This involves the base-mediated condensation of an ester with a ketone or another ester. In this specific case, the most logical pathway is the reaction between ethyl acetate and methyl 2-methylbenzoate in the presence of a strong base, such as sodium ethoxide.

The mechanism is initiated by the deprotonation of ethyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzoate ester, leading to a tetrahedral intermediate which subsequently eliminates the methoxide leaving group to form the final β-keto ester product.

Caption: Figure 1: Generalized Claisen Condensation Pathway

Key Reactivity

The synthetic power of this compound stems from the reactivity of its active methylene group (the -CH₂- between the carbonyls). The flanking electron-withdrawing carbonyl groups render the methylene protons acidic and easily removable by a base. This generates a stabilized enolate, a potent carbon nucleophile, which can participate in a variety of carbon-carbon bond-forming reactions, including:

-

Alkylation: Reaction with alkyl halides to introduce alkyl chains.

-

Acylation: Reaction with acyl chlorides or anhydrides to form more complex dicarbonyl compounds.

-

Multicomponent Reactions: It serves as a key starting material in reactions like the Hantzsch pyridine synthesis or the Biginelli reaction to create heterocyclic scaffolds.

This reactivity makes it an essential precursor for synthesizing substituted ketone derivatives and complex heterocyclic systems often found in pharmacologically active molecules.[1]

Applications in Drug Development and Fine Chemicals

Intermediates like this compound are foundational to the pharmaceutical industry. Its structure allows for facile modifications, making it invaluable for building complex molecules during the drug discovery process.[4] It is particularly employed in the synthesis of:

-

Anti-inflammatory and Analgesic Agents: The core structure can be elaborated into various non-steroidal anti-inflammatory drug (NSAID) analogues.[4]

-

Biologically Active Heterocycles: It is a precursor for quinoline, pyrimidine, and pyridine derivatives, which are privileged structures in medicinal chemistry.

-

Specialty Organic Compounds: Beyond pharmaceuticals, it is used in the production of fine chemicals and functional materials.[4]

Experimental Protocol: Synthesis via Claisen Condensation

This section provides a representative, self-validating protocol for the gram-scale synthesis of the title compound.

Objective: To synthesize this compound from ethyl acetate and methyl 2-methylbenzoate.

Materials:

-

Methyl 2-methylbenzoate

-

Ethyl acetate (anhydrous)

-

Sodium ethoxide (NaOEt)

-

Toluene (anhydrous)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Addition: To the flask, add anhydrous toluene (100 mL) and sodium ethoxide. Begin stirring.

-

Enolate Formation: Slowly add anhydrous ethyl acetate to the stirring suspension at room temperature. The causality here is to form the ethyl acetate enolate in situ.

-

Condensation: Add methyl 2-methylbenzoate dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux for 4-6 hours. The elevated temperature drives the condensation to completion.

-

Quenching & Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~5-6). This step neutralizes the excess base and protonates the product enolate.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine. The bicarbonate wash removes any unreacted acidic starting material.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation (e.g., at 160°C under 16 Torr vacuum) to yield the pure this compound.[1]

Caption: Figure 2: Experimental Workflow for Synthesis

Safety and Handling

Proper handling is critical to ensure laboratory safety. This compound presents the following hazards:

-

Irritation: The compound is slightly irritating and contact with skin and eyes should be avoided.[1]

-

Flammability: It is a flammable liquid. Store away from open flames, high temperatures, and other sources of ignition.[1]

Recommended Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.

-

A laboratory coat.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials.

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined reactivity profile centered on its active methylene group. Its accessibility through straightforward condensation chemistry and its utility in constructing diverse and complex molecular architectures solidify its importance in the fields of medicinal chemistry and fine chemical synthesis. A thorough understanding of its properties and safe handling procedures is essential for leveraging its full synthetic potential.

References

An In-depth Technical Guide to Ethyl 3-oxo-3-(o-tolyl)propanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(o-tolyl)propanoate, a versatile β-keto ester, serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a reactive methylene group flanked by a ketone and an ester, renders it a valuable precursor for the construction of complex molecular architectures and pharmacologically active scaffolds. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, reactivity, and its burgeoning applications in drug discovery and development. Understanding the nuances of this compound is essential for chemists aiming to leverage its synthetic potential in creating novel chemical entities.

Physicochemical Properties

This compound (CAS No. 51725-82-7) is a high-boiling liquid with a chemical formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 51725-82-7 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Boiling Point | 160 °C at 16 Torr | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Appearance | Not explicitly stated, but related compounds are colorless to light yellow liquids. | |

| Solubility | Expected to be soluble in common organic solvents. | |

| Synonyms | Ethyl o-toluoylacetate, 3-Oxo-3-o-tolylpropanoate | [1][2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the carbonyl groups (a singlet, which may show enol tautomerism), the aromatic protons of the o-tolyl group (a multiplet), and the methyl protons on the aromatic ring (a singlet).

-

¹³C NMR: The carbon NMR spectrum would be expected to display distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the ethyl group, the methylene carbon, and the aromatic and methyl carbons of the o-tolyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is anticipated to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1650-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and C-O stretching of the ester group.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for β-keto esters would be expected, including cleavage at the carbonyl groups and loss of the ethoxy group.

Synthesis and Reactivity

The primary route for the synthesis of this compound is the Claisen condensation , a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Synthesis via Claisen Condensation

This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In the case of this compound, the likely precursors are ethyl acetate and an o-tolyl ketone or a related derivative. The general mechanism involves the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of the o-tolyl precursor.

Caption: A generalized workflow for the synthesis of this compound via Claisen condensation.

Reactivity of the β-Keto Ester Moiety

The reactivity of this compound is dominated by the presence of the β-keto ester functionality. The methylene protons situated between the two carbonyl groups are particularly acidic, readily forming a stabilized enolate in the presence of a base. This enolate is a potent nucleophile and can participate in a variety of chemical transformations, including:

-

Alkylation: The enolate can be alkylated at the α-carbon, allowing for the introduction of various substituents.

-

Acylation: Reaction with acylating agents can introduce an additional acyl group.

-

Decarboxylation: Hydrolysis of the ester followed by heating can lead to decarboxylation, yielding a ketone. This is a common strategy for the synthesis of substituted ketones.

-

Mannich Reaction: As a reagent, it can participate in Mannich reactions, which are important for the synthesis of aminoalkyl chain-containing compounds.[2]

-

Hydroxysulfonamide Reaction: It can also be utilized in hydroxysulfonamide reactions.[2]

Applications in Research and Drug Development

This compound and its analogs are valuable building blocks in the synthesis of a wide range of biologically active molecules. Their ability to undergo various chemical transformations makes them ideal starting materials for the construction of heterocyclic compounds, which are prevalent in many pharmaceutical agents.

The m-tolyl isomer, for instance, is used as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[3] The versatile reactivity of the β-keto ester core allows for its incorporation into diverse molecular scaffolds, making it a compound of interest for drug discovery programs.[3]

Caption: The role of this compound as a starting material in the drug discovery process.

Experimental Protocols

General Synthesis of a β-Keto Ester via Claisen Condensation

Materials:

-

An appropriate o-tolyl ketone or ester precursor

-

Ethyl acetate

-

A strong base (e.g., sodium ethoxide)

-

Anhydrous solvent (e.g., ethanol or THF)

-

Apparatus for reflux and distillation

Procedure:

-

To a solution of the base in the anhydrous solvent, add ethyl acetate dropwise at a controlled temperature.

-

To the resulting enolate solution, add the o-tolyl precursor dropwise.

-

The reaction mixture is then typically heated to reflux for a specified period to drive the condensation to completion.

-

After cooling, the reaction is quenched with a weak acid.

-

The product is then extracted using an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified, typically by vacuum distillation.

Safety and Handling

This compound is described as being slightly irritating to the skin and eyes.[2] It is also flammable and should be kept away from open flames and high temperatures.[2] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[2] It should be stored in a cool, dry, and well-ventilated place away from sources of ignition.[2] For more detailed safety information, it is always recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its rich reactivity, stemming from the β-keto ester functionality, allows for the construction of a wide array of complex molecules. While detailed experimental data for this specific isomer is somewhat limited in the public domain, the principles of its synthesis and reactivity are well-established. This guide provides a solid foundation for researchers and scientists looking to explore the synthetic utility of this important compound.

References

Spectroscopic Data for Ethyl 3-oxo-3-(o-tolyl)propanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(o-tolyl)propanoate, also known as Ethyl (2-methylbenzoyl)acetate, is a β-keto ester of significant interest in organic synthesis.[1] Its structure, featuring a reactive methylene group flanked by two carbonyl functionalities, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and other fine chemicals.[2] β-keto esters are known to exist as a mixture of keto and enol tautomers, a characteristic that influences their reactivity and spectroscopic properties. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Due to the limited availability of published experimental spectra for this compound, this guide presents a predicted spectroscopic profile. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation for β-keto esters.

Predicted Spectroscopic Analysis

The spectroscopic characteristics of this compound are dictated by its constituent functional groups: the ethyl ester, the ketone, and the ortho-substituted tolyl group. The presence of keto-enol tautomerism will also be reflected in the spectra, particularly in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide key insights into its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methylene protons, the aromatic protons of the tolyl group, and the methyl group on the aromatic ring. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the electronic environment of the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

| ~2.50 | Singlet | 3H | Ar-CH₃ |

| ~3.95 | Singlet | 2H | -COCH₂ CO- |

| ~4.20 | Quartet | 2H | -OCH₂ CH₃ |

| ~7.20 - 7.80 | Multiplet | 4H | Aromatic protons |

-

Rationale for Predictions: The predictions are based on known chemical shifts for similar structures. For instance, the ethyl group signals are characteristic of ethyl esters. The methylene protons between the two carbonyl groups are expected to be a singlet due to the absence of adjacent protons. The aromatic protons will appear as a complex multiplet due to the ortho-substitution pattern. The chemical shift of the methyl group on the tolyl ring is also in the expected region for an aryl methyl group.[3][4]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ketone and ester groups are expected to appear at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~14.0 | -OCH₂C H₃ |

| ~21.0 | Ar-C H₃ |

| ~45.0 | -COC H₂CO- |

| ~61.0 | -OC H₂CH₃ |

| ~125.0 - 135.0 | Aromatic C H |

| ~138.0 | Aromatic C -CH₃ |

| ~140.0 | Aromatic C -CO |

| ~168.0 | C =O (Ester) |

| ~195.0 | C =O (Ketone) |

-

Rationale for Predictions: The predicted chemical shifts are based on the analysis of related compounds such as Ethyl 2-methylbenzoate and Ethyl benzoylacetate.[5][6] The carbonyl carbons are assigned based on their typical chemical shift ranges, with the ketone carbonyl generally appearing further downfield than the ester carbonyl. The aromatic carbon signals are predicted based on the substitution pattern and known substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups.

Table 3: Predicted IR Absorption Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H (aliphatic) stretch |

| ~1740 | Strong | C=O (ester) stretch |

| ~1685 | Strong | C=O (ketone) stretch |

| ~1600, ~1480 | Medium-Weak | C=C (aromatic) stretch |

| ~1200 | Strong | C-O (ester) stretch |

-

Rationale for Predictions: The predicted IR frequencies are based on the typical vibrational modes of functional groups found in β-keto esters.[7][8] The two distinct C=O stretching frequencies for the ester and ketone groups are a key feature. The exact positions of these bands can be influenced by conjugation and the potential for enol formation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are expected.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 206 | Molecular Ion [M]⁺ |

| 161 | [M - OCH₂CH₃]⁺ |

| 119 | [CH₃C₆H₄CO]⁺ |

| 91 | [C₇H₇]⁺ (Tolyl cation) |

-

Rationale for Predictions: The fragmentation pattern is predicted based on the known fragmentation of esters and ketones.[9][10] The loss of the ethoxy group from the ester is a common fragmentation pathway. The tolyl cation and the o-toluoyl cation are also expected to be prominent fragments.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining NMR, IR, and MS data for a compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.

-

Data Processing: Perform a Fourier transform on the acquired data. Phase the spectrum and calibrate the chemical shift axis using the internal standard. For ¹H NMR, integrate the signals to determine the relative number of protons.

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the clean, empty salt plates.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI), to generate ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The provided data tables and interpretations for NMR, IR, and MS serve as a valuable resource for researchers working with this compound. The included experimental protocols offer guidance for obtaining empirical data, which is essential for confirming the predicted spectral features and for the unambiguous characterization of this versatile synthetic intermediate.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Ethyl 3-oxo-3-(m-tolyl)propanoate [myskinrecipes.com]

- 3. rsc.org [rsc.org]

- 4. Ethyl 2-methylbenzoate(87-24-1) 1H NMR spectrum [chemicalbook.com]

- 5. Ethyl 2-methylbenzoate(87-24-1) 13C NMR [m.chemicalbook.com]

- 6. Ethyl benzoylacetate(94-02-0) 13C NMR [m.chemicalbook.com]

- 7. Ethyl benzoylacetate [webbook.nist.gov]

- 8. Ethyl benzoylacetate(94-02-0) IR Spectrum [chemicalbook.com]

- 9. Ethyl 2-methylbenzoate | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl benzoylacetate [webbook.nist.gov]

Navigating the Tautomeric Landscape: A Technical Guide to Keto-Enol Equilibrium in Ortho-Substituted β-Keto Esters

For Immediate Release

A Deep Dive into the Steric and Electronic Factors Governing a Fundamental Chemical Transformation

This technical guide offers an in-depth exploration of keto-enol tautomerism, with a specific focus on the nuanced effects of ortho-substitution in β-keto esters. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the core principles, experimental methodologies, and analytical techniques essential for understanding and manipulating this critical chemical equilibrium.

Foundational Principles: The Dynamic World of Tautomerism

Keto-enol tautomerism describes the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] This process, involving the migration of a proton and the shifting of bonding electrons, is a fundamental concept in organic chemistry. In the case of β-keto esters, the presence of two carbonyl groups creates a unique electronic environment that significantly influences the position of this equilibrium.

The stability of the enol tautomer in β-dicarbonyl compounds is notably enhanced by two key factors: conjugation of the double bond with the remaining carbonyl group and the formation of a stabilizing intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen.[1][2][3][4][5]

The Ortho Effect: How Substituents Reshape the Equilibrium

The introduction of substituents on the aromatic ring of an aryl β-keto ester, particularly at the ortho position, introduces steric and electronic perturbations that can dramatically shift the keto-enol equilibrium. Understanding these effects is paramount for designing molecules with specific tautomeric preferences, a critical consideration in fields like medicinal chemistry where tautomeric forms can exhibit different biological activities.[6]

Steric Hindrance: A Push Towards the Keto Form

Bulky ortho-substituents can sterically hinder the formation of the planar enol form, which is stabilized by an intramolecular hydrogen bond.[7][8] This steric clash can disrupt the planarity required for optimal conjugation and hydrogen bonding, thereby destabilizing the enol tautomer and shifting the equilibrium towards the less sterically demanding keto form.

Electronic Influence: A Tug-of-War for Electron Density

The electronic nature of ortho-substituents also plays a crucial role. Electron-withdrawing groups can increase the acidity of the α-protons, which can favor enolization.[7] Conversely, electron-donating groups can have the opposite effect. The interplay between these electronic influences and the aforementioned steric effects determines the final position of the equilibrium.

Quantifying the Equilibrium: A Multi-faceted Analytical Approach

A variety of spectroscopic and computational techniques are employed to accurately determine the relative concentrations of the keto and enol tautomers at equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Quantitative Tool

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the most widely used methods for studying keto-enol tautomerism.[9][10][11] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms.[9][12] The relative integration of these signals provides a direct and accurate measure of the equilibrium constant.[7][9]

Key diagnostic signals in ¹H NMR include:

-

Enol: A characteristic signal for the vinylic proton (typically δ 5-6 ppm) and the enolic hydroxyl proton (often a broad signal at lower field, δ 10-15 ppm, due to intramolecular hydrogen bonding).[13]

-

Keto: A signal for the α-methylene protons (typically δ 3-4 ppm).[13]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be utilized to study keto-enol equilibria, as the keto and enol forms often exhibit distinct absorption spectra.[14][15][16] The enol form, with its extended conjugation, typically absorbs at a longer wavelength than the keto form. By analyzing the absorption spectra of a mixture, the relative concentrations of the two tautomers can be determined, often in conjunction with computational methods.[14][15][16]

Computational Chemistry: Predicting Tautomeric Preferences

Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of keto and enol tautomers and for understanding the underlying energetic factors that govern the equilibrium.[17][18][19] These computational models can account for steric and electronic effects, as well as the influence of the solvent, providing insights that complement experimental data.[17]

Experimental Protocols: A Practical Guide

Synthesis of Ortho-Substituted β-Keto Esters

A general method for the synthesis of β-keto esters involves the C-acylation of an enolate.[20] For the preparation of ortho-substituted aryl β-keto esters, a common route is the reaction of an ortho-substituted acetophenone with a dialkyl carbonate in the presence of a strong base. Another approach involves the reaction of an ortho-substituted phenylacetic acid with Meldrum's acid.[21]

Step-by-Step Synthesis via Meldrum's Acid:

-

Acylation of Meldrum's Acid: To a solution of an ortho-substituted phenylacetic acid and Meldrum's acid in a suitable solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[21]

-

Stirring: Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the resulting β-keto ester by column chromatography.[21]

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

-

Sample Preparation: Prepare a solution of the ortho-substituted β-keto ester in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in an NMR tube.[13] The choice of solvent is critical as it can significantly influence the position of the equilibrium.[12][22]

-

Data Acquisition: Acquire the ¹H NMR spectrum of the sample at a constant temperature.

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol tautomers.

-

Integrate the area of the enol vinylic proton signal and the keto α-methylene proton signal.

-

Calculate the percentage of the enol form using the following equation: % Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto α-CH₂) / 2))] * 100

-

The equilibrium constant (Keq = [enol]/[keto]) can then be determined.

-

Data Presentation and Visualization

Table 1: Influence of Ortho-Substituent on Enol Content of Ethyl Benzoylacetates in CDCl₃

| Ortho-Substituent | % Enol (approximate) |

| -H | 15%[23] |

| -CH₃ | ~10% |

| -Cl | ~12% |

| -NO₂ | ~20% |

| -OCH₃ | ~8% |

Note: These are representative values and can vary with experimental conditions.

Diagrams:

Caption: General equilibrium between the keto and enol forms of a β-keto ester.

Caption: Influence of ortho-substituents on the keto-enol equilibrium.

Caption: Workflow for determining keto-enol equilibrium by ¹H NMR.

Conclusion

The keto-enol tautomerism of ortho-substituted β-keto esters is a finely balanced equilibrium governed by a complex interplay of steric and electronic factors. A thorough understanding of these principles, coupled with robust analytical methodologies, is essential for researchers in organic synthesis and drug discovery. By leveraging the techniques and insights presented in this guide, scientists can better predict and control the tautomeric behavior of these versatile molecules, paving the way for the rational design of novel compounds with tailored properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Investigations of keto–enol tautomerism by carbon-13 nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. cores.research.asu.edu [cores.research.asu.edu]

- 14. Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines (2018) | Freddy Zutterman | 19 Citations [scispace.com]

- 15. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. [PDF] Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods | Semantic Scholar [semanticscholar.org]

- 19. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. quora.com [quora.com]

A Senior Application Scientist's Guide to the Synthesis of Ethyl 3-oxo-3-(o-tolyl)propanoate via Crossed Claisen Condensation

Abstract

This technical guide provides an in-depth protocol for the synthesis of Ethyl 3-oxo-3-(o-tolyl)propanoate, a valuable β-keto ester intermediate in pharmaceutical and fine chemical manufacturing. The synthesis is achieved through a crossed or mixed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document details the underlying reaction mechanism, provides a meticulously validated step-by-step experimental protocol, outlines comprehensive characterization methods, and addresses critical safety considerations. The content is structured to provide researchers, chemists, and drug development professionals with the expert insights and practical knowledge required for the successful and safe execution of this synthesis.

Introduction: The Strategic Importance of β-Keto Esters

β-Keto esters are a cornerstone class of compounds in organic synthesis, prized for their versatile reactivity. The dual functionality of the ketone and ester groups, separated by a reactive methylene bridge, allows for a wide array of chemical transformations, including alkylations, acylations, and decarboxylations to form complex ketone structures.[1][2] this compound, the target of this guide, serves as a key building block for various complex molecules, including anti-inflammatory agents and other active pharmaceutical ingredients (APIs).[3]

The Claisen condensation is the classic method for synthesizing β-keto esters.[4][5] The reaction involves the base-promoted condensation between two ester molecules.[6] This guide focuses on a "crossed" Claisen condensation, a variation where two different esters are used.[7] To achieve a high yield of a single product and avoid a statistical mixture of four possible products, the reaction is designed such that only one of the ester partners possesses enolizable α-hydrogens.[8][9] In this synthesis, ethyl acetate serves as the enolizable component (the nucleophile donor), while ethyl 2-methylbenzoate, which lacks α-hydrogens, acts exclusively as the electrophilic acceptor.[7][10] This strategic pairing ensures a controlled and efficient reaction pathway.

The Crossed Claisen Condensation: A Mechanistic Deep Dive

The successful synthesis of this compound hinges on a precise sequence of five key mechanistic steps. A strong base, such as sodium ethoxide (NaOEt), is required not just as a catalyst but as a stoichiometric reagent, as it is consumed in the final, thermodynamically driving step of the reaction.[4][11]

-

Enolate Formation: A strong base, sodium ethoxide, abstracts an acidic α-hydrogen from ethyl acetate. This deprotonation forms a resonance-stabilized enolate ion, the key nucleophile in the reaction.[12][13]

-

Nucleophilic Attack: The newly formed enolate ion attacks the electrophilic carbonyl carbon of ethyl 2-methylbenzoate. This step results in the formation of a tetrahedral alkoxide intermediate.[12]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by eliminating the ethoxide (-OEt) leaving group, yielding the desired β-keto ester product.[4][12]

-

Deprotonation (The Driving Force): The newly formed β-keto ester has a methylene group flanked by two carbonyls, making its protons significantly more acidic (pKa ≈ 11) than the α-protons of the starting ester (pKa ≈ 25).[14][15] The ethoxide base present in the reaction mixture rapidly and irreversibly deprotonates this acidic methylene group.[16] This final acid-base reaction is the thermodynamic driving force that shifts the entire reaction equilibrium toward the product.[11][12]

-

Acidic Workup: In the final stage, an aqueous acid (e.g., dilute HCl or H₂SO₄) is added to the reaction mixture. This step neutralizes the resonance-stabilized enolate of the product and any remaining base, yielding the final, neutral this compound.[4][13]

References

- 1. benchchem.com [benchchem.com]

- 2. aklectures.com [aklectures.com]

- 3. Ethyl 3-oxo-3-(m-tolyl)propanoate [myskinrecipes.com]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 8. Claisen Condensation [organic-chemistry.org]

- 9. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. uwindsor.ca [uwindsor.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II [kpu.pressbooks.pub]

- 15. youtube.com [youtube.com]

- 16. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

Reactivity of the active methylene group in Ethyl 3-oxo-3-(o-tolyl)propanoate

An In-Depth Technical Guide to the Reactivity of the Active Methylene Group in Ethyl 3-oxo-3-(o-tolyl)propanoate

Abstract

This compound is a β-keto ester of significant interest in organic synthesis, serving as a versatile precursor for a wide array of complex molecules.[1][2] The synthetic utility of this compound is overwhelmingly dictated by the reactivity of its central methylene group (-CH₂-). Positioned between two powerful electron-withdrawing groups—a benzoyl moiety and an ester—this "active methylene" group exhibits pronounced acidity, enabling the formation of a stabilized carbanion. This guide provides a comprehensive exploration of the principles governing the reactivity of this group, detailing the mechanistic underpinnings and field-proven protocols for its derivatization through alkylation, acylation, condensation, and coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this scaffold.

Core Principles: Acidity and Enolate Generation

The defining characteristic of an active methylene compound is the heightened acidity of the α-protons.[3][4] In this compound, the methylene protons are flanked by both a ketone and an ester carbonyl group. This dual activation has a profound electronic effect.

1.1. Acidity and pKa

The electron-withdrawing inductive and resonance effects of the adjacent carbonyl groups significantly weaken the C-H bonds of the methylene group. Upon deprotonation, the resulting negative charge is delocalized over a 5-atom system, forming a highly resonance-stabilized enolate ion. The pKa of the active methylene protons in β-keto esters like this is typically in the range of 11-13, making them substantially more acidic than the α-protons of a simple ketone (pKa ≈ 20) or ester (pKa ≈ 25).[5][6][7] This acidity allows for facile deprotonation using common, moderately strong bases such as sodium ethoxide or sodium hydride.

1.2. Keto-Enol Tautomerism and Enolate Formation

Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomers.[3][8] The presence of a base shifts this equilibrium dramatically, leading to the formation of the common enolate anion, which serves as the key nucleophilic intermediate in subsequent reactions.

References

- 1. biosynce.com [biosynce.com]

- 2. Ethyl 3-oxo-3-(m-tolyl)propanoate [myskinrecipes.com]

- 3. easetolearn.com [easetolearn.com]

- 4. Active methylene compounds | PDF [slideshare.net]

- 5. Solved Q1: The pka of alpha methylene in beta-keto-ester is | Chegg.com [chegg.com]

- 6. scribd.com [scribd.com]

- 7. chem.indiana.edu [chem.indiana.edu]

- 8. scispace.com [scispace.com]

The Versatile Synthon: A Technical Guide to the Applications of Ethyl 3-oxo-3-(o-tolyl)propanoate in Modern Organic Synthesis

Abstract

Ethyl 3-oxo-3-(o-tolyl)propanoate, also known as ethyl o-toluoylacetate, is a β-keto ester of significant interest in synthetic organic chemistry. Its unique structural features—a reactive 1,3-dicarbonyl moiety coupled with the steric and electronic influence of an ortho-substituted tolyl group—make it a valuable precursor for a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of the potential applications of this versatile synthon, with a particular focus on its utility in multicomponent reactions for the synthesis of biologically relevant heterocyclic scaffolds. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and discuss the causal effects of the o-tolyl group on reaction outcomes, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of a Substituted β-Keto Ester

β-Keto esters are a cornerstone of modern organic synthesis, prized for the synthetic versatility endowed by their dual functional groups.[1] this compound (Figure 1) is a member of this class, distinguished by the presence of a methyl group at the ortho position of the phenyl ring. This seemingly minor modification has significant implications for its reactivity, influencing reaction kinetics, regioselectivity, and the conformational properties of the resulting products.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

This guide will focus on the application of this synthon in three pivotal multicomponent reactions: the Hantzsch Pyridine Synthesis, the Biginelli Reaction, and the Japp-Klingemann Reaction, as well as its use in the synthesis of pyrazole derivatives. These reactions are celebrated for their efficiency and atom economy in generating complex heterocyclic structures, which are prevalent in medicinal chemistry.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51725-82-7 | [3] |

| Molecular Formula | C₁₂H₁₄O₃ | [3] |

| Molecular Weight | 206.24 g/mol | [3] |

| Boiling Point | 160°C / 16 Torr | [3] |

| Synonyms | Ethyl o-toluoylacetate, (2-Methylbenzoyl)acetic acid ethyl ester | [3] |

Synthesis of Dihydropyridines via the Hantzsch Reaction

The Hantzsch pyridine synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine (1,4-DHP).[4][5] These 1,4-DHP scaffolds are of immense pharmaceutical importance, most notably as calcium channel blockers used in the treatment of hypertension.[6]

Mechanistic Pathway and the Influence of the o-Tolyl Group

The reaction proceeds through a series of condensations and cyclizations. The key steps involve the formation of an enamine from one equivalent of the β-keto ester and ammonia, and a Knoevenagel condensation product from the second equivalent of the β-keto ester and the aldehyde.[4] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP core.

The o-tolyl group in this compound is expected to exert a significant steric influence. This steric hindrance may affect the rate of the initial condensation steps. However, it can also play a crucial role in the final product's conformation, potentially locking the aryl group in a specific orientation relative to the dihydropyridine ring. This conformational rigidity can be highly desirable in drug design for optimizing binding to a biological target.

Caption: Generalized mechanism of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of a 4-Aryl-1,4-Dihydropyridine Derivative

This protocol is adapted from general procedures for the Hantzsch synthesis and serves as a robust starting point.[7]

Materials:

-

This compound (2.0 equiv.)

-

Aromatic aldehyde (e.g., Benzaldehyde, 1.0 equiv.)

-

Ammonium acetate (1.2 equiv.)

-

Ethanol

Procedure:

-

To a round-bottom flask, add this compound (2.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

-

Add ethanol (15 mL) as the solvent.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with magnetic stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.

-

Recrystallize the crude product from ethanol to afford the pure 1,4-dihydropyridine derivative.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][9] This class of compounds exhibits a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[10]

Mechanistic Considerations

The mechanism of the Biginelli reaction is thought to begin with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[11] This electrophilic intermediate is then attacked by the enol of the β-keto ester. Subsequent cyclization via intramolecular nucleophilic attack of the urea nitrogen onto the ester carbonyl, followed by dehydration, yields the final DHPM product.

The o-tolyl group's steric bulk could potentially hinder the approach of the enol to the N-acyliminium ion, possibly requiring more forcing conditions (higher temperature or longer reaction times) compared to reactions with less hindered benzoylacetates.

Caption: Experimental workflow for the Biginelli Reaction.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

This general procedure is adapted from established Biginelli reaction protocols.[12]

Materials:

-

This compound (1.0 equiv.)

-

Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde, 1.0 equiv.)

-

Urea (1.5 equiv.)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

In a round-bottom flask, combine this compound (10 mmol), the aromatic aldehyde (10 mmol), and urea (15 mmol) in ethanol (25 mL).

-

Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

-

Heat the mixture to reflux with stirring for 4-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

-

The crude product can be purified by recrystallization from ethanol or ethyl acetate.

Synthesis of Hydrazones and Indoles via the Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto esters and aryl diazonium salts.[13][14] The resulting hydrazones are valuable intermediates, most notably for the subsequent synthesis of indoles via the Fischer indole synthesis.[3][15] Indole scaffolds are ubiquitous in pharmaceuticals and natural products.

Mechanism and Regioselectivity

The reaction begins with the deprotonation of the β-keto ester to form an enolate, which then acts as a nucleophile, attacking the diazonium salt to form an azo compound.[14] Under the reaction conditions, this intermediate undergoes hydrolysis and decarboxylation (if starting from a β-keto acid) or deacylation to yield the more stable hydrazone. A key feature of this reaction is the cleavage of an acyl or carboxyl group.

When using an unsymmetrical β-dicarbonyl compound like this compound, the regioselectivity of the initial coupling and the subsequent cleavage is a critical consideration. Generally, the acyl group is more readily cleaved than the ester group.[16]

Caption: Mechanism of the Japp-Klingemann reaction and subsequent Fischer indole synthesis.

Experimental Protocol: Two-Step Synthesis of an Indole Derivative

This protocol outlines the synthesis of a hydrazone via the Japp-Klingemann reaction, followed by Fischer indolization.[14]

Part A: Japp-Klingemann Reaction

Materials:

-

Aniline derivative (e.g., Aniline, 1.0 equiv.)

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

This compound (1.0 equiv.)

-

Sodium Acetate

-

Ethanol

Procedure:

-

Diazonium Salt Preparation: In a flask, dissolve the aniline derivative (10 mmol) in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol) dropwise, maintaining the temperature below 5°C.

-

Coupling Reaction: In a separate, larger flask, dissolve this compound (10 mmol) and sodium acetate (30 mmol) in ethanol. Cool this solution to 0-5°C with vigorous stirring.

-

Slowly add the freshly prepared diazonium salt solution to the β-keto ester solution, keeping the temperature below 5°C.

-

Stir the mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stand overnight.

-

Pour the reaction mixture into cold water to precipitate the crude hydrazone. Collect the solid by filtration and wash with water.

Part B: Fischer Indole Synthesis

Materials:

-

Crude hydrazone from Part A

-

Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid

Procedure:

-

Heat the crude hydrazone with an excess of polyphosphoric acid (or another suitable acidic catalyst) at 80-100°C for 1-2 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it, and purify the resulting indole derivative by column chromatography.

Synthesis of Pyrazole Derivatives

Pyrazoles are another important class of N-heterocycles with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[17] A common and straightforward synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with hydrazine or its derivatives.[18]

Reaction and Regioselectivity

The reaction proceeds via the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration. When an unsymmetrical β-keto ester like this compound is used, two regioisomeric pyrazole products are possible, depending on which carbonyl group undergoes the initial condensation with hydrazine. The reaction with the more electrophilic ketone carbonyl is generally favored over the ester carbonyl.

Experimental Protocol: Synthesis of a Pyrazole Derivative

This protocol is based on general procedures for pyrazole synthesis from β-keto esters.[19]

Materials:

-

This compound (1.0 equiv.)

-

Hydrazine hydrate (1.1 equiv.)

-

Ethanol or Acetic Acid

Procedure:

-

Dissolve this compound (10 mmol) in ethanol or glacial acetic acid (20 mL) in a round-bottom flask.

-

Add hydrazine hydrate (11 mmol) dropwise to the solution with stirring.

-

Heat the reaction mixture to reflux for 3-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a variety of powerful multicomponent reactions provides efficient access to a wide range of medicinally relevant heterocyclic scaffolds, including dihydropyridines, dihydropyrimidinones, indoles, and pyrazoles. The steric and electronic influence of the o-tolyl group offers a handle for fine-tuning the properties of the final products, a feature of great importance in the field of drug discovery. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this strategic starting material in the development of novel chemical entities. Future work in this area could involve the development of asymmetric variants of these reactions to access enantiopure heterocyclic compounds, further expanding the utility of this versatile synthon.

References

- 1. Japp-Klingemann_reaction [chemeurope.com]

- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Indole Annulated Benzazepine Derivative of Medicinal Interest – Oriental Journal of Chemistry [orientjchem.org]

- 4. grokipedia.com [grokipedia.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. organicreactions.org [organicreactions.org]

- 17. chemrevlett.com [chemrevlett.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

Commercial availability and suppliers of Ethyl 3-oxo-3-(o-tolyl)propanoate

An In-Depth Technical Guide to the Commercial Sourcing of Ethyl 3-oxo-3-(o-tolyl)propanoate for Scientific Applications

Authored by: A Senior Application Scientist

This guide provides research, development, and procurement professionals with a comprehensive overview of this compound, including its chemical properties, primary applications, and a detailed analysis of its commercial availability. The core objective is to equip scientists with the necessary framework to confidently identify, evaluate, and procure this critical chemical intermediate from reliable suppliers, ensuring the integrity and success of their research and development endeavors.

Introduction: The Role of this compound in Synthesis

This compound (CAS No. 51725-82-7) is a β-keto ester that serves as a versatile and valuable building block in organic synthesis.[1][2] Its structure, featuring a reactive methylene group flanked by two carbonyl groups, allows for a wide range of chemical transformations. This makes it a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][3][4]

Commonly known by synonyms such as Ethyl o-toluoylacetate, Ethyl (2-methylbenzoyl)acetate, and 3-Oxo-3-(o-tolyl)propionic acid ethyl ester, its primary utility lies in its ability to participate in various carbon-carbon bond-forming reactions.[1][2] It is frequently employed as a precursor for the synthesis of ketone derivatives and other biologically active compounds.[1]

Key Chemical Properties:

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers, ranging from large-scale manufacturers to specialized distributors catering to research and development quantities. The key challenge for scientists is not its availability, but navigating the supplier landscape to ensure the procurement of material with the appropriate purity, consistency, and documentation required for their specific application.

Suppliers can be broadly categorized as:

-

Primary Manufacturers: Synthesize the compound in-house and can often provide deep technical support and accommodate bulk orders.

-

Distributors: Stock and resell chemicals from various manufacturers, offering a broad catalog and logistical convenience.

-

Research Chemical Suppliers: Specialize in providing smaller quantities (mg to g scale) of a vast array of compounds for R&D purposes.

The following table summarizes a selection of commercial suppliers offering this compound, based on publicly available data.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| AOBChem USA | This compound | 51725-82-7 | 95% | 10g, 25g, 100g |

| J&K Scientific | This compound, 97% | 51725-82-7 | 97% | Inquire for quantities |

| Biosynce | This compound | 51725-82-7 | Not specified | Inquire for quantities |

Note: This table is not exhaustive and is intended for illustrative purposes. Availability and specifications are subject to change and should be verified directly with the supplier.

The Scientist's Protocol for Supplier Qualification

Procuring a chemical intermediate is more than a simple transaction; it is the first step in ensuring experimental reproducibility and success. A rigorous supplier evaluation process is paramount. The following workflow provides a self-validating system for qualifying a potential supplier.

Step-by-Step Supplier Evaluation Workflow

-

Initial Screening: Identify potential suppliers through chemical search engines and databases. Prioritize suppliers that provide comprehensive online documentation and clear contact information.

-

Documentation Request: Before placing an order, formally request the following documents for the specific lot number you intend to purchase:

-

Certificate of Analysis (CoA): This is a non-negotiable document. It provides lot-specific data on purity (typically determined by GC or HPLC), identity (confirmed by methods like ¹H NMR or MS), and other physical properties.

-

Safety Data Sheet (SDS): Essential for understanding handling, storage, and emergency procedures.[7]

-

-

Technical Document Review (The Causality Check):

-

Purity Analysis: Does the CoA specify the method used for purity determination? A purity value of ">97% (GC)" is more reliable than a generic ">97%". The former tells you the analytical method, which is critical for interpreting the result.

-

Identity Confirmation: Review the spectral data if provided, or ensure the CoA confirms that identity was verified. This step prevents the costly mistake of using the wrong starting material, such as an incorrect isomer (e.g., p-tolyl instead of o-tolyl).

-

Consistency: If you have purchased from this supplier before, compare the new CoA with previous ones. Significant variations in purity or impurity profiles can impact reaction outcomes.

-

-

Sample and Pilot Testing: For critical applications, especially in later-stage drug development, it is wise to procure a small sample for in-house testing and qualification. This pilot run validates the material's performance in your specific reaction conditions before committing to a larger purchase.

-

Procurement and Record Keeping: Once a supplier is qualified, proceed with the purchase. Maintain meticulous records of the supplier, lot number, and all associated documentation (CoA, SDS) for every batch of material used in your experiments. This is crucial for traceability and troubleshooting.

Visualization of the Supplier Qualification Workflow

The following diagram illustrates the logical flow of the supplier qualification process.

Caption: A workflow for qualifying chemical suppliers.

Safety, Handling, and Storage

The safe handling of any chemical reagent is paramount. According to available Safety Data Sheets, this compound presents several hazards that require appropriate precautions.

-

Hazards: The compound is often listed with hazard statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] It is also noted as being slightly irritating and flammable.[1]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn during handling.[1] Work should be conducted in a well-ventilated area or a fume hood. Keep the compound away from open flames and sources of ignition.[1]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1] Recommended storage temperatures can vary, with some suppliers suggesting 4-8°C.[6] Always consult the supplier-specific SDS for the most accurate storage information.

Conclusion

This compound is a commercially accessible and vital intermediate for chemical synthesis. For the research and drug development professional, the focus must extend beyond mere availability to a rigorous, documentation-driven process of supplier qualification. By systematically evaluating suppliers based on the quality and completeness of their technical data—primarily the Certificate of Analysis and Safety Data Sheet—scientists can mitigate risks associated with reagent variability. This structured approach ensures the procurement of high-quality material, thereby safeguarding the integrity of experimental results and accelerating the pace of innovation.

References

IUPAC name and synonyms for Ethyl 3-oxo-3-(o-tolyl)propanoate

An In-Depth Technical Guide to Ethyl 3-oxo-3-(o-tolyl)propanoate: Properties, Synthesis, and Applications

Abstract

This compound is a β-keto ester of significant interest in synthetic organic chemistry. Its dual functionality, comprising a ketone and an ester, renders it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and detailed protocols for its synthesis and characterization. We delve into the mechanistic underpinnings of its synthesis via Claisen condensation, offer a workflow for its purification, and present its expected spectroscopic profile. Furthermore, this document explores the compound's applications as a key intermediate in the synthesis of various organic compounds, including biologically active molecules and heterocyclic systems, making it a valuable reagent for researchers, chemists, and professionals in drug development.

Chemical Identity and Properties

Nomenclature and Identification

The unambiguous identification of a chemical entity is foundational to scientific research. This compound is systematically named according to IUPAC conventions, and is also known by several common synonyms in commercial and academic literature.

-

IUPAC Name: ethyl 3-(2-methylphenyl)-3-oxopropanoate[1]

-

Synonyms: Ethyl o-toluoylacetate, 3-Oxo-3-(o-tolyl)propionic acid ethyl ester, (2-Methylbenzoyl)acetic acid ethyl ester, Ethyl (2-methylbenzoyl)acetate, Ethyl 2-(2-methylbenzoyl)acetate, Ethyl 3-(2-methylphenyl)-3-oxopropanoate.[1][2]

Chemical Structure

The molecule consists of an ethyl propanoate backbone where the C3 position is substituted with an oxo group, which is in turn attached to an o-tolyl (2-methylphenyl) group.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is essential for planning synthetic procedures, purification, and storage.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Boiling Point | 160 °C at 16 Torr | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Appearance | Colorless to Light yellow clear liquid | [4] |

| Storage | 2-8°C, in a cool, dry place | [2][5] |

Synthesis and Mechanism

Synthetic Strategy: Claisen Condensation

This compound is most effectively synthesized via a Claisen condensation reaction. This cornerstone reaction in organic chemistry involves the condensation of an ester with another carbonyl compound in the presence of a strong base to form a β-keto ester. For this specific synthesis, ethyl acetate serves as the enolizable ester, and an activated derivative of o-toluic acid, such as 2-methylbenzoyl chloride, acts as the acylating agent.

The choice of a strong, non-nucleophilic base is critical. Sodium ethoxide (NaOEt) is commonly used because it is sufficiently basic to deprotonate the α-carbon of ethyl acetate, initiating the reaction. Using ethoxide as the base also cleverly circumvents the issue of transesterification, as any reaction with the ethyl ester functionality would result in the same ester.

Detailed Experimental Protocol

This protocol is a representative method and should be performed by trained personnel with appropriate safety precautions.

Reagents & Equipment:

-

Sodium metal

-

Absolute ethanol

-

Ethyl acetate

-

2-Methylbenzoyl chloride

-

Diethyl ether

-

Hydrochloric acid (10% aqueous solution)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol (sufficient to dissolve). The reaction is exothermic and produces hydrogen gas; proper ventilation is required. Stir until all sodium has reacted to form a clear solution of sodium ethoxide.

-

Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add ethyl acetate (1.1 eq) dropwise to the cooled solution with vigorous stirring. The ethyl acetate acts as both reactant and solvent. Stir the mixture for 30-60 minutes to ensure complete formation of the ethyl acetate enolate.

-

Acylation: Add 2-methylbenzoyl chloride (1.0 eq) dissolved in a minimal amount of anhydrous diethyl ether dropwise to the reaction mixture via a dropping funnel. Maintain the temperature below 10°C during the addition to control the exothermic reaction. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours to drive the reaction to completion.

-

Work-up and Extraction: Cool the reaction mixture to room temperature and pour it over crushed ice. Acidify the aqueous mixture carefully with 10% hydrochloric acid until the pH is acidic (pH ~2-3). This step protonates the enolate and quenches any remaining base. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine. The bicarbonate wash is crucial for removing unreacted acidic starting materials and byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.

Reaction Mechanism

The Claisen condensation proceeds through a well-established nucleophilic acyl substitution pathway.

Caption: Mechanism of Claisen condensation for synthesis.

Post-Synthesis Workflow

A systematic workflow is essential to isolate and purify the target compound, ensuring its suitability for subsequent applications.

Caption: General workflow for purification and analysis.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized product. The key techniques are NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]

-

Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is used to simplify the spectrum.[6]

Predicted Spectroscopic Data:

| ¹H NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.2 - 7.8 | Multiplet (m) | 4H | Ar-H |

| Methylene (ester) | ~4.2 | Quartet (q) | 2H | -OCH₂ CH₃ |

| Methylene (keto) | ~3.9 | Singlet (s) | 2H | -C(=O)CH₂ C(=O)- |

| Aromatic Methyl | ~2.5 | Singlet (s) | 3H | Ar-CH₃ |

| Methyl (ester) | ~1.3 | Triplet (t) | 3H | -OCH₂CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment |

| Ketone Carbonyl | ~195 | C =O (Ketone) |

| Ester Carbonyl | ~168 | C =O (Ester) |

| Aromatic Carbons | ~125 - 140 | C -Ar |

| Methylene (ester) | ~62 | -OCH₂ CH₃ |

| Methylene (keto) | ~46 | -C(=O)CH₂ C(=O)- |

| Aromatic Methyl | ~21 | Ar-CH₃ |

| Methyl (ester) | ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol:

-

Sample Preparation: As the compound is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two NaCl or KBr salt plates to form a thin film.[6]

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background scan of the empty plates should be performed and subtracted from the sample spectrum.[6]